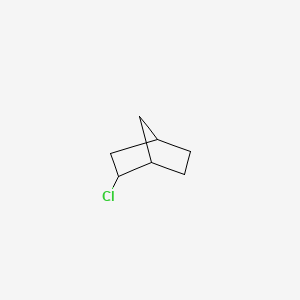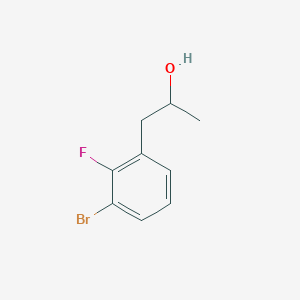amine](/img/structure/B12088635.png)
[(4-Bromothiophen-2-yl)methyl](4-methoxybutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromothiophen-2-yl)methylamine is an organic compound that features a bromothiophene moiety attached to a methoxybutylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a series of substitution reactions. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.
Formation of Bromomethyl Intermediate: The 4-bromothiophene is then reacted with formaldehyde and hydrobromic acid to form the 4-bromothiophen-2-ylmethyl bromide.
Substitution with Methoxybutylamine: The bromomethyl intermediate is finally reacted with 4-methoxybutylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for (4-Bromothiophen-2-yl)methylamine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced derivatives such as thiophenes without the bromine atom.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of (4-Bromothiophen-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(4-Bromothiophen-2-yl)methylamine can be compared with other similar compounds:
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a different substitution pattern on the thiophene ring.
(4-Bromothiophen-2-yl)methylamine: Lacks the methoxybutyl group, which may affect its solubility and reactivity.
The uniqueness of (4-Bromothiophen-2-yl)methylamine lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H16BrNOS |
|---|---|
Molekulargewicht |
278.21 g/mol |
IUPAC-Name |
N-[(4-bromothiophen-2-yl)methyl]-4-methoxybutan-1-amine |
InChI |
InChI=1S/C10H16BrNOS/c1-13-5-3-2-4-12-7-10-6-9(11)8-14-10/h6,8,12H,2-5,7H2,1H3 |
InChI-Schlüssel |
QBFIUYUAONUPTC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCNCC1=CC(=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12088561.png)
![6-Bromo-8-fluoro-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12088568.png)

![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)
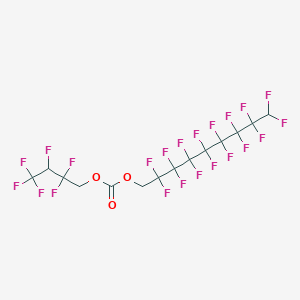
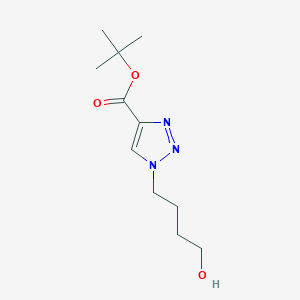
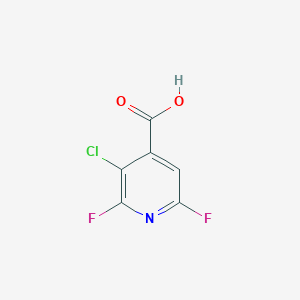


![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)
